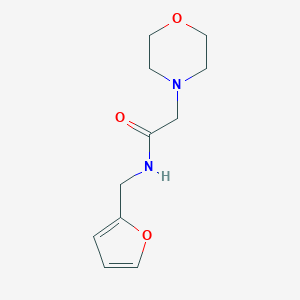![molecular formula C19H17N5S B241818 3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241818.png)
3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that this compound may exert its biological effects through the inhibition of various enzymes and proteins, including topoisomerase II, tyrosine kinases, and β-secretase.
Biochemical and Physiological Effects
Studies have shown that 3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the viral load in infected cells. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad range of potential applications. However, one of the main limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential area of research is the development of more efficient synthesis methods to produce this compound on a larger scale. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, there is a need for more in-depth studies to determine the safety and toxicity of this compound in vivo.
Conclusion
In conclusion, 3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound that has potential applications in various fields of scientific research. Its broad range of potential applications and its ability to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the viral load in infected cells make it a valuable compound for further study. However, more research is needed to fully understand its mechanism of action and its potential limitations and toxicity.
Synthesemethoden
The synthesis of 3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-(2-pyridyl)hydrazinecarbothioamide with 5,6,7,8-tetrahydro-2-naphthalenemethanamine in the presence of triethylamine and chloroform. The reaction mixture is then refluxed for several hours, and the resulting product is purified through column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential applications in various fields of scientific research. It has been investigated for its anticancer, antimicrobial, antifungal, and antiviral properties. Additionally, this compound has been studied for its potential use as a diagnostic tool for Alzheimer's disease and for its role in neuroprotection.
Eigenschaften
Produktname |
3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molekularformel |
C19H17N5S |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
3-pyridin-2-yl-6-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H17N5S/c1-2-6-15-11-13(8-9-14(15)5-1)12-17-23-24-18(21-22-19(24)25-17)16-7-3-4-10-20-16/h3-4,7-11H,1-2,5-6,12H2 |
InChI-Schlüssel |
DBSQCMPJTRCNSE-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC(=C2)CC3=NN4C(=NN=C4S3)C5=CC=CC=N5 |
Kanonische SMILES |
C1CCC2=C(C1)C=CC(=C2)CC3=NN4C(=NN=C4S3)C5=CC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B241759.png)
![2-(1H-benzo[d]imidazol-2-yl)-N-phenethylbenzamide](/img/structure/B241762.png)









![5-{[3-(dimethylamino)propyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241785.png)
![Ethyl 2-[(4-chlorophenyl)sulfonyl-(1,1-dioxothiolan-3-yl)amino]acetate](/img/structure/B241787.png)